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molecular formula C14H14O2 B8014863 3-(Benzyloxy)-5-methylphenol

3-(Benzyloxy)-5-methylphenol

Cat. No. B8014863
M. Wt: 214.26 g/mol
InChI Key: HQOPQGDDTOUNDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05891909

Procedure details

Orcinol monohydrate (7.10 g, 50 mmol) in N,N-dimethylformamide (20 mL) was added dropwise to NaH (2.4 g, 100 mmol) in N,N-dimethylformamide (60 mL). The reaction mixture was stirred at room temperature for 20 min. Benzyl bromide (8.55 g, 50 mmol) in N,N-dimethylformamide (20 mL) was then added, and the reaction mixture was stirred at ambient temperature for 2 hours. Water (100 mL) was added carefully followed by extraction by ethyl acetate (3×100 mL). The organic phase was washed with brine (2×50 mL), dried over Na2SO4, and concentrated in vacuo. The residue was purified by flash column chromatography (3:1 hexane/ethyl acetate) to give the title compound as a yellow oil (3.40 g, 32%). 1H-NMR (300 MHz, CDCl3) δ 7.39 (m, 5 H), 6.40 (s, 1 H), 6.29 (s, 1 H), 6.26 (s, 1 H), 5.00 (s, 2 H), 4.89 (s, 1 H), 2.26 (s, 3 H).
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8.55 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
32%

Identifiers

REACTION_CXSMILES
O.[C:2]1([OH:10])[CH:9]=[C:7]([CH3:8])[CH:6]=[C:4]([OH:5])[CH:3]=1.[H-].[Na+].[CH2:13](Br)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.O>CN(C)C=O>[CH2:13]([O:5][C:4]1[CH:3]=[C:2]([OH:10])[CH:9]=[C:7]([CH3:8])[CH:6]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
O.C1(=CC(O)=CC(C)=C1)O
Name
Quantity
2.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
8.55 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at ambient temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction by ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The organic phase was washed with brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (3:1 hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=C(C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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